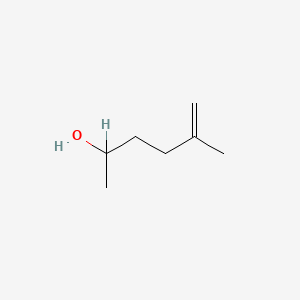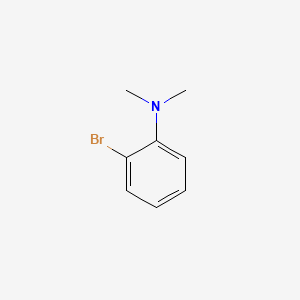
甘氨酰甘氨酰缬氨酸
描述
Gly-Gly-Val is an oligopeptide.
科学研究应用
味觉感知增强
“甘氨酰甘氨酰缬氨酸”,也称为γ-谷氨酰缬氨酰甘氨酸 (EVG),是钙敏感受体 (CaSR) 的强效激动剂。 它在不产生自身味道的低浓度下,能增强大鼠对鲜味、脂肪和甜味溶液的偏好 。 这表明它可以用来增强食物和饮料的风味 .
鲜味物质
鲜味物质是增强食物和饮料风味的物质,并伴随浓厚(丰富和复杂)、满嘴感(在整个口腔中蔓延的感觉)和回味(持续或持久的味觉)等特征 。 甘氨酰甘氨酰缬氨酸被认为是一种鲜味物质 .
食品分析
甘氨酰甘氨酰缬氨酸已通过高效液相色谱-串联质谱法在各种食品中被识别和定量 。 这表明它可以作为某些类型的食品分析的指标 .
抗氧化特性
虽然与甘氨酰甘氨酰缬氨酸没有直接关系,但研究表明抗氧化肽可以保护细胞免受损伤 。鉴于甘氨酰甘氨酰缬氨酸与其他抗氧化肽的结构相似性,甘氨酰甘氨酰缬氨酸也可能具有抗氧化特性。 然而,这方面还需要更多研究 .
化妆品
同样,虽然与甘氨酰甘氨酰缬氨酸没有直接关系,但抗氧化肽已被用于化妆品行业 。 如果甘氨酰甘氨酰缬氨酸确实具有抗氧化特性,它可能被用于化妆品中以保护皮肤细胞免受损伤 .
制药
作用机制
Target of Action
Glycyl-glycyl-valine, also known as Gly-gly-val or (S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid, primarily targets the calcium-sensing receptor (CaSR) . The CaSR plays a crucial role in maintaining calcium homeostasis in the body, and it is widely expressed in various tissues, including the kidneys, parathyroid glands, and taste buds .
Mode of Action
Glycyl-glycyl-valine acts as a potent agonist of the calcium-sensing receptor . It binds to the CaSR, enhancing its sensitivity to changes in extracellular calcium levels . This interaction leads to a series of intracellular events, including the activation of phospholipase C and the release of intracellular calcium stores .
Biochemical Pathways
The binding of Glycyl-glycyl-valine to the CaSR triggers a cascade of biochemical reactions. It enhances the preference for umami, fat, and sweet taste solutions in rats at low concentrations . This effect is thought to be mediated by the activation of taste buds on the anterior part of the tongue, which are innervated by the chorda tympani nerve .
Pharmacokinetics
It is known that the compound’s action is influenced by its concentration, with low concentrations being sufficient to elicit a response
Result of Action
The primary result of Glycyl-glycyl-valine’s action is an enhanced preference for certain taste solutions, including umami, fat, and sweet tastes . This effect is most pronounced for inosine monophosphate (IMP) and intralipos, a soybean oil emulsion . These effects are thought to occur in the oral cavity and are confirmed in a brief exposure test .
Action Environment
The action of Glycyl-glycyl-valine is influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by the pH of the environment, the presence of other compounds, and the specific physiological conditions of the organism
生化分析
Biochemical Properties
(S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid plays a significant role in biochemical reactions, particularly those involving peptide bonds and protein synthesis. This compound interacts with enzymes such as proteases and peptidases, which are responsible for breaking down proteins into amino acids. The nature of these interactions involves the cleavage of peptide bonds, where (S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid can act as a substrate or inhibitor, depending on the specific enzyme involved .
Cellular Effects
The effects of (S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in protein synthesis and degradation, thereby altering the overall protein turnover within the cell. Additionally, (S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid can impact metabolic pathways by interacting with key enzymes involved in amino acid metabolism .
Molecular Mechanism
At the molecular level, (S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their functions. For example, it may inhibit proteases by occupying their active sites, preventing the cleavage of peptide bonds. Alternatively, it can activate certain enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression, as the compound may influence transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on protein synthesis and cellular metabolism .
Dosage Effects in Animal Models
The effects of (S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid vary with different dosages in animal models. At low doses, this compound may enhance protein synthesis and improve cellular function. At high doses, it can exhibit toxic or adverse effects, such as disrupting normal cellular processes and causing cell death. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
(S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, which are responsible for the conversion of amino acids into other metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of (S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells. Once inside the cell, (S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of (S)-2-(2-(2-Aminoacetamido)acetamido)-3-methylbutanoic acid is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence energy metabolism, or to the nucleus, where it can affect gene expression .
属性
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c1-5(2)8(9(15)16)12-7(14)4-11-6(13)3-10/h5,8H,3-4,10H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPPXYMMIARYAL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174120 | |
| Record name | Glycyl-glycyl-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20274-89-9 | |
| Record name | Glycyl-glycyl-valine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020274899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycyl-glycyl-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the amino acid sequence of the tripeptide Gly-Gly-Val (GGV)?
A1: The amino acid sequence of GGV is Glycine-Glycine-Valine.
Q2: What is the molecular formula and weight of GGV?
A2: While the provided articles don't explicitly state the molecular formula and weight of GGV, these can be derived from its structure:
Q3: What spectroscopic techniques have been used to study GGV?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR using deuterium ((2)H) and oxygen-17 ((17)O) isotopes, has been used to study the structure and dynamics of GGV hydrates. []
Q4: How does the presence of water molecules affect the structure of GGV?
A5: GGV can form hydrates with water molecules, such as Gly-Gly-Val x 2H2O. In these hydrates, GGV adopts an alpha-helical configuration, with water molecules forming hydrogen bonds with the peptide backbone. [] Each water molecule can be hydrogen-bonded to three or four peptide groups. []
Q5: What is the enthalpy of hydrogen bond formation in GGV hydrates?
A6: The average enthalpy per hydrogen bond in GGV hydrates, as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), is approximately 15 kJ/mol. []
Q6: How does temperature affect the dynamics of water molecules in GGV hydrates?
A7: At room temperature, triply coordinated water molecules in GGV hydrates exhibit rapid 180° flip motions. [] At lower temperatures (-65 °C), these motions slow down, entering the intermediate exchange regime. Tetrahedrally coordinated water molecules, on the other hand, approach the slow-exchange limit at -65 °C. []
Q7: How does the length of a peptide substrate containing GGV affect its interaction with the enzyme papain?
A8: Papain cleaves the peptide bond at Glu-Leu in both mansyl-Gly-Val-Glu-Leu-Gly and mansyl-Gly-Gly-Val-Glu-Leu-Gly. Kinetic studies showed that the rate of hydrolysis of the Glu-Leu bond is significantly faster (140 times) in the hexapeptide compared to the pentapeptide. This difference suggests that secondary interactions between the enzyme and the additional glycine residue in the hexapeptide contribute to the efficiency of papain catalysis. []
Q8: Are there examples of GGV being part of a recognition sequence for enzymes other than papain?
A9: Yes, a study on Bacillus subtilis metalloendoproteinase showed that the enzyme cleaves a peptide with the sequence DNP-Gly-Gly-Val-Arg. [] While this demonstrates the enzyme can act on a sequence containing GGV, the specific role of GGV in recognition is not highlighted in the research.
Q9: Is there evidence of GGV being part of functionally significant regions in proteins?
A10: Yes, GGV is found within a protein crucial for Alzheimer's disease. The amyloid β (Aβ) polypeptide, implicated in Alzheimer's pathology, contains a GGV sequence within its hydrophobic C-terminal region (amino acids 38-40). This region is vital for the transition of Aβ from an α-helical to a β-sheet structure, a key step in amyloid fibril formation. [, ]
Q10: Does the GGV sequence in Aβ play a role in the protein's interaction with other molecules?
A11: Research suggests that the hydrophobic C-terminal heptapeptide of Aβ, Val-Gly-Gly-Val-Val-Ile-Ala (which includes the GGV sequence), can bind to phospholipase A2 (PLA2). [] This interaction occurs at the hydrophobic substrate-binding cavity of PLA2, involving numerous hydrogen bonds and van der Waals interactions. The study proposes that PLA2 binding to this region could potentially inhibit Aβ aggregation. []
Q11: Can GGV be chemically synthesized?
A12: Yes, GGV can be synthesized using solid-phase peptide synthesis methods. One study demonstrated the synthesis of the Alzheimer's β-amyloid peptide fragment (33-42), Gly-Leu-Met-Val-Gly-Gly-Val-Val-Ile-Ala, which includes the GGV sequence, using a polystyrene-based solid support. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















